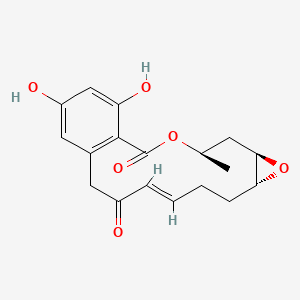

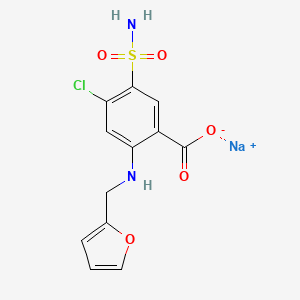

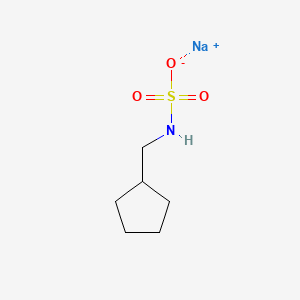

Adenosylcob(III)yrinic acid a,c-diamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosylcob(III)yrinic acid a,c-diamide is a cobalt corrinoid that is cob(III)yrinic acid a,c-diamide having a 5'-adenosyl group attached to the central cobalt atom. It has a role as a mouse metabolite. It derives from a cob(III)yrinic acid a,c diamide. It is a conjugate acid of an adenosylcob(III)yrinate a,c-diamide(4-).

Scientific Research Applications

Enzymatic Functions and Coenzyme B12 Biosynthesis

Cobaltochelatase in Coenzyme B12 Biosynthesis : Cobaltochelatase, an enzyme involved in the biosynthesis of coenzyme B12 in Pseudomonas denitrificans, utilizes hydrogenobyrinic acid a,c-diamide as a substrate. This complex enzyme, comprising two different components, catalyzes cobalt insertion into the corrin ring. It plays a pivotal role in the conversion of hydrogenobyrinic acid and its a,c-diamide derivative into precursors of adenosylcobalamin, thus demonstrating their significance in the biosynthesis pathway of cobalamin (Debussche et al., 1992).

Cob(II)yrinic Acid a,c-Diamide Reductase : In Pseudomonas denitrificans, an NADH-dependent flavoenzyme, cob(II)yrinic acid a,c-diamide reductase, has been identified. This enzyme, crucial in the cobalamin biosynthetic pathway, reduces Co(II)-corrinoids isolated from the microorganism to the Co(I) state (Blanche et al., 1992).

Amidation of Cobyrinic Acid a,c-Diamide : The enzyme responsible for the amidation of 5'-deoxy-5'-adenosyl-cobyrinic acid a,c-diamide in Pseudomonas denitrificans was purified, revealing its specificity to coenzyme forms of substrates. This enzyme plays a significant role in the stepwise amidation of cobyrinic acid a,c-diamide to cobyric acid, a crucial process in cobalamin biosynthesis (Blanche et al., 1991).

Role in Anaerobic Vitamin B12 Pathway

Enzymatic Mechanism in Vitamin B12 Biosynthesis : Studies on cobyrinic acid a,c-diamide synthetase from Salmonella typhimurium provided insights into the anaerobic biosynthetic pathway of vitamin B12. The enzyme catalyzes the ATP-dependent synthesis of cobyrinic acid a,c-diamide, highlighting its critical role in this pathway (Fresquet et al., 2004).

Genetic Engineering in Vitamin B12 Biosynthesis : An Escherichia coli strain was engineered to produce vitamin B12 via an aerobic biosynthetic pathway. This study suggests that steps from co(II)byrinic acid a,c-diamide to adocobalamin are similar in both aerobic and anaerobic pathways, highlighting the potential of engineered microbial systems for vitamin B12 production (Fang et al., 2018).

Properties

Molecular Formula |

C55H73CoN11O15+ |

|---|---|

Molecular Weight |

1187.2 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt(3+) |

InChI |

InChI=1S/C45H62N6O12.C10H12N5O3.Co/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H10,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;4-,6-,7-,10-;/m11./s1 |

InChI Key |

OQTDHDDYVKUSEW-NQYRMHKHSA-M |

Isomeric SMILES |

C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N.[CH2-][C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |

Canonical SMILES |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4R)-3-[(1R)-1-hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one](/img/structure/B1260706.png)

![OPC8-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1260714.png)

![6-methoxy-2-[(5-nitro-2-furanyl)methyl]-1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B1260717.png)

![(3R,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one](/img/structure/B1260721.png)